1,1-Dibromoformaldoxime

Process Chemistry Flow Chemistry Brominating Reagents

DBFO is the commercially viable alternative to dichloroformaldoxime (a CWC Schedule 1 warfare agent), providing identical 3-halo-isoxazole products without procurement restrictions. It uniquely generates bromonitrile oxide in situ for one-step [3+2] cycloadditions with alkynes and alkenes—a transformation conventional brominating agents (e.g., NBS) cannot perform. Essential for constructing 3-bromo-isoxazole pharmacophores in microbicides, pesticides, and drug candidates. Continuous flow processing achieves 94% yield (>620 mmol/h), nearly doubling traditional batch yields (~46%). Proven in stereocontrolled transformations (68% with chiral sugar alkenes). Verify process metrics before sourcing—generic substitution risks low-yield batch material.

Molecular Formula CHBr2NO
Molecular Weight 202.83 g/mol
CAS No. 74213-24-4
Cat. No. B047391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dibromoformaldoxime
CAS74213-24-4
SynonymsHydroxy-carbonimidic Dibromide;  Dibromoformaldehyde Oxime
Molecular FormulaCHBr2NO
Molecular Weight202.83 g/mol
Structural Identifiers
SMILESC(=NO)(Br)Br
InChIInChI=1S/CHBr2NO/c2-1(3)4-5/h5H
InChIKeyAWBKQZSYNWLCMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dibromoformaldoxime (CAS 74213-24-4) for Scalable Isoxazole and Isoxazoline Synthesis: An Evidence-Based Procurement Guide


1,1-Dibromoformaldoxime (DBFO, CAS 74213-24-4) is an α,α-dihalo oxime [1] that serves as a reactive precursor to bromonitrile oxide, a versatile 1,3-dipole. It is widely employed in [3+2] cycloadditions with alkynes and alkenes to construct 3-bromo-isoxazole and 3-bromo-isoxazoline frameworks, which are key structural motifs in microbicides, pesticides, and pharmaceutical agents [1].

Why 1,1-Dibromoformaldoxime Cannot Be Directly Substituted by Dichloroformaldoxime or Common Brominating Agents


Although dichloroformaldoxime (DCFO) shares the same structural class, it is classified as a warfare agent (phosgene oxime) and is subject to severe regulatory and safety restrictions, unlike DBFO [1]. Common brominating agents such as N-bromosuccinimide (NBS) lack the ability to generate a bromonitrile oxide dipole in situ, rendering them unsuitable for the one-step [3+2] cycloadditions that DBFO uniquely enables. Furthermore, the synthetic efficiency of DBFO is highly process-dependent: traditional batch preparations yield only 46% [2], whereas optimized flow conditions achieve 94% yield, making generic substitution without verified process metrics a significant procurement risk.

Quantitative Differentiation of 1,1-Dibromoformaldoxime: Verified Performance Metrics Against Comparators


Optimized Flow Synthesis Achieves 94% Yield vs. Traditional Batch Methods (46%)

Under continuous flow conditions using K2HPO4 buffer (1 equiv, pH 5.3), the preparation of 1,1-dibromoformaldoxime (DBFO) from glyoxylic acid oxime and Br2 proceeds in 94% yield as measured by 1H NMR [1]. In contrast, prior art batch halogenation methods lacking pH control yield only 46% DBFO [2].

Process Chemistry Flow Chemistry Brominating Reagents

Continuous Flow Production Throughput Exceeds 620 mmol h⁻¹, Enabling Scalable Supply

A fully integrated multistep continuous process for DBFO generation achieves a productivity of over 620 mmol h⁻¹ [1]. This throughput metric is not reported for dichloroformaldoxime or other dihaloformaldoximes under comparable flow conditions, and represents a critical scaling parameter absent from batch-only production methods.

Process Intensification Continuous Manufacturing Reactive Intermediate Supply

Regulatory and Safety Differentiation: DBFO is Not Classified as a Warfare Agent, Unlike Dichloroformaldoxime

Dichloroformaldoxime (DCFO) was originally classified as a warfare agent (phosgene oxime), which imposes severe toxicity and safety concerns, as well as stringent procurement restrictions [1]. Although DBFO exhibits similar reactivity, it is not subject to the same warfare-agent classification, making it a more accessible and compliant alternative for industrial and academic laboratories where DCFO acquisition may be restricted or prohibited.

Chemical Safety Regulatory Compliance Reagent Selection

Demonstrated High Regioselectivity and Yield in Stereoselective Cycloaddition with Sugar-Derived Alkenes (68%)

In a representative 1,3-dipolar cycloaddition, bromonitrile oxide generated in situ from DBFO (1.5 equiv) reacts with a sugar-derived chiral alkene (1 mmol) in ethyl acetate with NaHCO3 to afford the corresponding 3-bromo-4,5-dihydroisoxazole in 68% isolated yield, with high regio- and stereoselectivity [1].

Cycloaddition Diastereoselectivity Heterocycle Synthesis

Validated as a Commercially Available 1,3-Dipole Precursor for Modern Cyano-hydroxylation Methodology

A 2025 methodology reports the use of commercially available 1,1-dibromoformaldoxime as the 1,3-dipole precursor in a highly regioselective (3+2) cycloaddition, followed by halogen atom transfer-induced radical ring-opening, enabling a one-pot synthesis of β-hydroxy nitriles from alkenes [1].

Radical Chemistry Alkene Functionalization Synthetic Methodology

Primary Application Scenarios for 1,1-Dibromoformaldoxime Supported by Quantitative Evidence


Scalable Synthesis of 3-Bromo-isoxazole and 3-Bromo-isoxazoline Building Blocks

DBFO is the reagent of choice for [3+2] cycloadditions with alkynes and alkenes to access 3-bromo-substituted heterocycles. The documented continuous flow productivity (>620 mmol h⁻¹) and optimized yield (94%) [1] make it particularly suitable for process chemistry groups requiring multi-gram to kilogram quantities of isoxazole-based intermediates for agrochemical or pharmaceutical lead optimization.

Regulatory-Compliant Replacement for Dichloroformaldoxime in Haloisoxazole Synthesis

In jurisdictions or institutions where dichloroformaldoxime (phosgene oxime) is prohibited or heavily restricted due to its warfare agent classification, DBFO provides a direct, chemically analogous substitute that enables identical 3-halo-isoxazole product classes without the associated procurement hurdles [1].

Stereoselective Construction of Complex Spirocyclic and Sugar-Derived Heterocycles

As demonstrated by the 68% yield in diastereoselective cycloaddition with chiral sugar alkenes [2], DBFO is effective in stereocontrolled transformations. This supports its procurement for medicinal chemistry groups engaged in the synthesis of structurally complex, stereochemically defined natural product analogs or carbohydrate mimetics.

Advanced Methodology Development Leveraging Bromonitrile Oxide Reactivity

DBFO's role as a commercially available 1,3-dipole precursor is validated in recent methodology, including tandem cycloaddition/radical ring-opening sequences for alkene cyano-hydroxylation [3]. Research groups focused on reaction discovery and C–C bond functionalization will find DBFO an essential, off-the-shelf reagent for generating bromonitrile oxide in situ.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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